N-(2-chloro-6-methylphenyl)acetamide
Description
Strategic Importance of the N-(2-chloro-6-methylphenyl) Moiety in Chemical Synthesis
The strategic value of N-(2-chloro-6-methylphenyl)acetamide in chemical synthesis is largely derived from its core component, the 2-chloro-6-methylphenyl group, which originates from the precursor 2-chloro-6-methylaniline (B140736). This precursor is a vital building block in numerous industrial applications. pmarketresearch.com
The unique arrangement of a chloro and a methyl group ortho to the amino/amido functionality imparts specific steric and electronic properties that are crucial for directing reactions and influencing the final properties of target molecules. 2-chloro-6-methylaniline is a key intermediate in the production of a wide range of specialty chemicals:
Pharmaceuticals: This moiety is integral to the synthesis of various high-value pharmaceutical agents. It serves as a starting material for the tyrosine kinase inhibitor Dasatinib, which is used in cancer therapy. guidechem.comchemicalbook.com Furthermore, it is used to create carbazole (B46965) derivatives investigated for their potential in treating antibiotic-resistant bacterial infections and in the synthesis of the local anesthetic Butanilicaine. pmarketresearch.comwikipedia.org
Agrochemicals: In the agrochemical industry, 2-chloro-6-methylaniline is a precursor for potent herbicides, such as metazachlor, which is effective in controlling weed growth in agriculture. pmarketresearch.com
Dyes and Pigments: The moiety is also employed in the manufacturing of azo dyes. pmarketresearch.comguidechem.com The presence of the chlorine and methyl groups on the phenyl ring helps to enhance the lightfastness and stability of these colorants, which is a critical attribute for applications in textiles and other materials. pmarketresearch.com
The utility of the 2-chloro-6-methylphenyl group is further expanded by the chemical reactivity of its aniline (B41778) precursor, which can undergo diazotization reactions to introduce a wide array of other functional groups onto the aromatic ring. guidechem.comchemicalbook.com
Overview of Related N-Phenylacetamide Derivatives in Scholarly Investigations
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives being the subject of extensive scholarly investigation. These compounds exhibit a broad spectrum of biological activities, which are highly dependent on the nature and position of substituents on the phenyl ring. researchgate.net
Academic research has explored N-phenylacetamide derivatives for a variety of therapeutic applications:
Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the potent antimicrobial properties of this class of compounds. For example, N-phenylacetamide derivatives incorporating thiazole (B1198619) moieties have shown significant antibacterial activity against plant pathogens like Xanthomonas oryzae. nih.gov Other research has focused on their antifungal properties against various strains of pathogenic fungi. researchgate.netrsc.org
Anticancer Properties: The N-phenylacetamide structure is a common feature in the design of new anticancer agents. nih.gov For instance, conjugates of N-phenylacetamide with other pharmacophores, such as isatin (B1672199) and sulfonamide groups, have been synthesized and evaluated as potent inhibitors of carbonic anhydrase, an enzyme implicated in several types of cancer.
Anti-inflammatory Effects: Certain chloroacetamide derivatives of substituted anilines have been identified as nonsteroidal anti-inflammatory drugs (NSAIDs). chemicalbook.comsigmaaldrich.com The substitution pattern on the phenyl ring plays a critical role in modulating this activity.
Nematicidal and Pesticidal Activity: Beyond microbial targets, research has also shown that some N-phenylacetamide derivatives possess nematicidal activity against organisms like Meloidogyne incognita and have potential as broader pesticides. researchgate.netnih.gov
The diverse biological profiles of these related compounds underscore the importance of the N-phenylacetamide core structure as a template for the development of new functional molecules.
Rationale for Dedicated Academic Inquiry into this compound
Dedicated academic inquiry into this compound is justified by its position as a key synthetic intermediate and a valuable molecular probe. The compound serves as a direct derivative of the industrially significant building block, 2-chloro-6-methylaniline, and is closely related to intermediates in the synthesis of important pharmaceuticals. guidechem.combiosynth.com
A primary rationale for its study is its role in the synthesis of local anesthetics like Butanilicaine. The synthesis of Butanilicaine involves the acylation of 2-chloro-6-methylaniline with chloroacetyl chloride to form an N-(2-chloro-6-methylphenyl)-2-chloroacetamide intermediate, which is structurally very similar to the title compound. wikipedia.org This proximity in structure highlights its relevance in pharmaceutical synthesis pathways.
Furthermore, the study of this compound allows researchers to systematically investigate how the specific 2-chloro-6-methyl substitution pattern influences the physicochemical properties, reactivity, and potential biological activity of the N-phenylacetamide scaffold. This information is crucial for the rational design of new drugs, agrochemicals, and materials. Its appearance as a designated impurity or intermediate for complex drugs like Dasatinib further solidifies its importance as a reference standard in pharmaceutical quality control and process optimization. simsonpharma.com
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-3-5-8(10)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGNPYWQUOSOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401019 | |
| Record name | N-(2-chloro-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21352-09-0 | |
| Record name | N-(2-chloro-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Design for N 2 Chloro 6 Methylphenyl Acetamide
Direct Synthetic Pathways to N-(2-chloro-6-methylphenyl)acetamide
The direct formation of the amide bond in this compound can be approached through modern catalytic methods and conventional synthesis techniques.
Cobalt-Catalyzed Regioselective C-H Functionalization Approaches
Recent advancements in organometallic chemistry have highlighted the utility of cobalt-catalyzed reactions for the direct functionalization of C-H bonds, offering an atom-economical approach to forming C-N bonds. In principle, a direct synthesis of this compound could be envisioned through the regioselective C-H amidation of 2-chlorotoluene. However, a review of the current scientific literature indicates that while cobalt-catalyzed C-H amidation is a recognized synthetic strategy, its specific application for the direct synthesis of this compound has not been extensively reported. General cobalt-catalyzed C-H functionalization reactions often employ a directing group to achieve regioselectivity. For instance, cobalt(II)-catalyzed regioselective C-H halogenation of anilides has been successfully demonstrated, showcasing the potential of cobalt in activating specific C-H bonds. nih.govrsc.org The development of a cobalt-catalyzed system for the direct acetamidation of a C-H bond in 2-chlorotoluene would represent a novel and efficient route to the target molecule, though this specific transformation remains an area for future research.
Conventional Amidation Reactions and Derivative Formations
The most established and widely utilized method for the synthesis of this compound and its analogs is through conventional amidation reactions. This typically involves the acylation of the corresponding aniline (B41778), 2-chloro-6-methylaniline (B140736), with an appropriate acetylating agent.
A common and effective method is the reaction of 2-chloro-6-methylaniline with acetyl chloride or chloroacetyl chloride. nih.gov The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction rate and yield.
Another frequently used acetylating agent is acetic anhydride. The acetylation of anilines with acetic anhydride is a well-documented procedure. libretexts.org This reaction can be performed under various conditions, sometimes with the addition of a catalyst or a base to facilitate the reaction.
The following table summarizes typical reaction conditions for the conventional synthesis of this compound and similar compounds:
| Starting Material | Acetylating Agent | Solvent | Base/Catalyst | Product | Reference |
| 2-chloro-6-methylaniline | Acetyl chloride | Dichloromethane | Triethylamine | This compound | researchgate.net |
| Aniline | Acetic anhydride | Water/HCl | Sodium acetate | Acetanilide (B955) | libretexts.org |
| Substituted anilines | Acetyl chloride | Various | Phase Transfer Catalyst | N-substituted acetamides | nih.gov |
Integration of this compound as a Key Moiety in Complex Molecular Architectures
This compound and related N-aryl-α-chloroacetamides are valuable intermediates in the synthesis of more elaborate molecules, particularly heterocyclic compounds. The presence of the reactive α-chloro group and the amide functionality allows for a variety of subsequent chemical transformations.
Nucleophilic Substitution and Coupling Reactions for Heterocyclic Scaffolds
The chlorine atom in the N-acetyl group of N-aryl-α-chloroacetamides is susceptible to nucleophilic substitution, providing a straightforward route to a diverse range of derivatives. This reactivity is widely exploited for the construction of various heterocyclic systems. For example, reaction with sulfur nucleophiles, such as thiourea or substituted thiols, can lead to the formation of thiazole (B1198619) and other sulfur-containing heterocycles. researchgate.net Similarly, nitrogen and oxygen nucleophiles can be employed to introduce new functional groups and build different heterocyclic rings. researchgate.net
These N-aryl-α-chloroacetamide derivatives serve as versatile precursors for synthesizing various heterocyclic scaffolds. uea.ac.uk For instance, they can be used to synthesize benzothiazol-2-ylthio)acetamide derivatives which can then undergo further condensation reactions to yield more complex heterocyclic systems. uea.ac.uk
Strategies for Amide-Based Derivatization and Functional Group Introduction
The amide functionality itself in this compound offers opportunities for further derivatization. While the amide bond is generally stable, the N-H proton can be removed under strongly basic conditions, allowing for N-alkylation or other modifications.
Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the chloro, methyl, and acetamido groups need to be considered. Acetylation of the parent aniline is often performed to moderate the activating effect of the amino group and to direct substitution to specific positions, typically the para position, due to steric hindrance at the ortho positions. study.com This strategy is crucial in multi-step syntheses where precise control of substituent placement is required.
Reaction Mechanism Elucidation and Kinetic Studies in Synthetic Protocols
The mechanism of the conventional amidation reaction to form this compound from 2-chloro-6-methylaniline and an acyl chloride proceeds through a nucleophilic acyl substitution pathway. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and a proton from the nitrogen, to yield the stable amide product and hydrochloric acid. The presence of a base is crucial to neutralize the generated HCl, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Kinetic studies of the acylation of substituted anilines have shown that the reaction rate is influenced by both electronic and steric factors. The nucleophilicity of the aniline nitrogen is a key determinant of the reaction rate. nih.gov Electron-donating groups on the aromatic ring generally increase the rate of reaction, while electron-withdrawing groups decrease it.
Structural Elucidation and Conformational Analysis of N 2 Chloro 6 Methylphenyl Acetamide and Its Derivatives
Advanced Spectroscopic Characterization for Structural Proof
Spectroscopic techniques are indispensable tools for the initial verification of a synthesized compound's identity. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, FT-Raman), and mass spectrometry provide detailed information about the connectivity, functional groups, and elemental composition of N-(2-chloro-6-methylphenyl)acetamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra for this compound provide definitive evidence for its structure by identifying the distinct chemical environments of each proton and carbon atom.
The ¹H NMR spectrum displays characteristic signals that correspond to the different types of protons in the molecule. chegg.com The two methyl groups attached to the aromatic ring are equivalent due to free rotation, appearing as a single sharp signal. chegg.com The protons on the chloromethyl group and the amide N-H proton also have distinct chemical shifts. chegg.com The aromatic protons, due to their specific substitution pattern, exhibit a particular splitting pattern that confirms the 2,6-disubstituted arrangement on the phenyl ring. chegg.com
Similarly, the ¹³C NMR spectrum reveals a unique signal for each carbon atom in a distinct chemical environment, including the carbonyl carbon of the amide, the carbons of the chloromethyl group, the methyl groups, and the individual carbons of the aromatic ring. chemicalbook.com
¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 | Singlet (broad) | 1H | N-H (amide) |
| ~7.1-7.2 | Multiplet | 3H | Ar-H (aromatic) |
| ~4.2 | Singlet | 2H | -CH₂Cl |
| ~2.2 | Singlet | 6H | Ar-CH₃ (x2) |
¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | C=O (amide) |
| ~128-136 | Aromatic Carbons |
| ~43 | -CH₂Cl |
| ~18 | Ar-CH₃ |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of this compound shows several key absorption bands that confirm its structure. A prominent band around 3213 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. chegg.com The strong absorption observed near 1644 cm⁻¹ is assigned to the C=O stretching vibration, commonly known as the Amide I band. chegg.com Another important region includes the Amide II band (around 1530 cm⁻¹), which arises from a combination of N-H bending and C-N stretching vibrations. chegg.com Aliphatic and aromatic C-H stretching, as well as the C-Cl stretching vibration at lower wavenumbers, are also identifiable. chegg.com FT-Raman spectroscopy provides complementary information, particularly for symmetric vibrations that are weak in the IR spectrum.
Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3213 | N-H Stretch | Amide |
| ~2980-3050 | C-H Stretch | Aromatic/Aliphatic |
| ~1644 | C=O Stretch (Amide I) | Amide |
| ~1530 | N-H Bend + C-N Stretch (Amide II) | Amide |
| ~760 | C-Cl Stretch | Chloromethyl |
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule. It provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the precise molecular formula.
For this compound, the molecular formula is C₁₀H₁₂ClNO. researchgate.net The nominal molecular weight is 197.66 g/mol . sigmaaldrich.com HRMS analysis would yield an exact mass measurement that corresponds to this formula, distinguishing it from any other combination of atoms that might have the same nominal mass. This technique provides the ultimate confirmation of the compound's elemental makeup.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides an unparalleled, definitive view of its three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as the visualization of intermolecular interactions that govern the crystal packing.
The crystal structure of this compound reveals how individual molecules arrange themselves in a crystalline lattice. researchgate.net A dominant feature of this arrangement is the presence of intermolecular hydrogen bonds. researchgate.net
Specifically, the molecules are linked into infinite chains through N-H···O hydrogen bonds. researchgate.net In this interaction, the amide hydrogen (N-H) of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This recurring motif is a primary organizing force in the solid-state structure, dictating the packing and influencing the physical properties of the crystal. researchgate.net The crystal system for this compound has been identified as monoclinic, with the space group P2/c. researchgate.net
Hydrogen Bonding in Crystalline this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Resulting Motif |
|---|---|---|---|---|
| N (amide) | H | O (carbonyl) | N-H···O | Infinite Chains researchgate.net |
X-ray crystallography provides the exact coordinates of each atom, allowing for a detailed analysis of the molecule's conformation. Key parameters include bond lengths, bond angles, and, most importantly for conformation, torsional (dihedral) angles.
In this compound, a critical conformational parameter is the torsional angle between the plane of the 2-chloro-6-methylphenyl ring and the plane of the acetamide (B32628) side chain. This angle defines the relative orientation of these two major parts of the molecule. The crystal structure shows that the molecule adopts a specific, relatively twisted conformation to minimize steric hindrance between the ortho substituents on the ring and the bulky chloroacetamide group. researchgate.net The bond parameters within the molecule are reported to be similar to those found in related acetanilide (B955) structures. researchgate.net The precise measurement of these angles is fundamental to understanding the steric and electronic effects that govern the molecule's preferred shape in the solid state.
Investigation of Crystal Packing Motifs and Supramolecular Assembly
The solid-state architecture of this compound and its derivatives is dictated by a network of intermolecular interactions, which govern the formation of distinct crystal packing motifs and supramolecular assemblies. Analysis of the crystal structures of closely related compounds reveals the significant role of hydrogen bonding in directing the molecular arrangement.
Detailed crystallographic studies on derivatives such as 2-Chloro-N-(2,6-dimethylphenyl)acetamide provide insight into the supramolecular chemistry of this class of compounds. In the crystal structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, the molecules are linked into chains by N—H⋯O hydrogen bonds. researchgate.net This primary interaction is a recurring motif in the crystal packing of many acetanilides and is crucial in the formation of extended one-dimensional structures. researchgate.net
The investigation into the crystal packing of these molecules is part of a broader study on the effects of substitutions on both the phenyl ring and the acetamide side chain on the solid-state geometry of these biologically and chemically significant compounds. researchgate.net The structural parameters of 2-Chloro-N-(2,6-dimethylphenyl)acetamide are found to be comparable to other side-chain substituted acetanilides like 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide. researchgate.net
In a related derivative, 2-Chloro-N-(4-hydroxyphenyl)acetamide, the supramolecular assembly is more complex due to the presence of the hydroxyl group. The crystal structure reveals that molecules are linked by N—H⋯O hydrogen bonds between the acetamide groups and O—H⋯O hydrogen bonds between the hydroxyl groups, forming tapes that propagate through the crystal lattice. iucr.orgresearchgate.net This demonstrates how additional functional groups can introduce new hydrogen bonding motifs and lead to more intricate supramolecular architectures. iucr.orgresearchgate.net
Furthermore, weak intermolecular interactions, such as C—H⋯O hydrogen bonds, can also play a role in stabilizing the crystal packing. For instance, in the crystal structure of 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide, an intermediate in the synthesis of the herbicide Acetochlor, weak C—H⋯O hydrogen bonds link the molecules into zigzag chains. nih.gov
The following tables summarize the crystallographic data and hydrogen bond parameters for some derivatives of this compound, illustrating the key features of their crystal packing.
Table 1: Crystallographic Data for this compound Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | Monoclinic | P2₁/c | 13.766 | 8.911 | 8.538 | 99.00 | 1034.4 | 4 |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | Monoclinic | P2₁ | 6.5088 | 5.1758 | 12.2175 | 101.649 | 403.11 | 2 |
| 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide | C₁₂H₁₅Cl₂NO | Orthorhombic | P2₁2₁2₁ | 8.3012 | 9.3787 | 16.575 | 90 | 1290.4 | 4 |
| 2-Chloro-N-(4-methylphenyl)acetamide | C₉H₁₀ClNO | Orthorhombic | Pbca | 10.585 | 9.262 | 18.848 | 90 | 1847.8 | 8 |
Data sourced from references researchgate.netiucr.orgnih.govresearchgate.net
Table 2: Hydrogen Bond Geometry for this compound Derivatives
| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | N—H···O | 0.86 | - | - | - |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | N—H···O | - | - | 3.025 | 145 |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | O—H···O | - | - | 2.8585 | 166 |
| 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide | C—H···O | - | - | - | - |
Detailed hydrogen bond parameters were not fully available in the provided search results. Data sourced from references researchgate.netresearchgate.netnih.gov
Computational Chemistry and Quantum Mechanical Investigations of N 2 Chloro 6 Methylphenyl Acetamide
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimizationnih.govnih.gov
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and equilibrium geometry of molecules. nih.gov For N-(2-chloro-6-methylphenyl)acetamide, DFT calculations, typically using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry. nih.govnih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface.
The optimization reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. A critical aspect of the structure of this compound and related acetanilides is the dihedral angle between the phenyl ring and the amide plane. This orientation is influenced by the steric hindrance from the ortho-substituents (the chloro and methyl groups), which affects the molecule's electronic properties and crystal packing.
Prediction and Analysis of Frontier Molecular Orbitals (HOMO-LUMO)nih.govmaterialsciencejournal.org
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. materialsciencejournal.org
For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atom of the amide group, while the LUMO is often distributed over the carbonyl group and the aromatic ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org These energies are key parameters in studying charge transfer interactions within the molecule. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies This table presents typical calculated values for related acetanilide (B955) compounds to illustrate the expected energy ranges.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | ~ -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | ~ -0.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ~ 5.5 to 6.5 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)nih.govnih.gov
DFT calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data for structural validation.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to interpret experimental infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry, a set of vibrational modes can be obtained. nih.gov For this compound, this allows for the precise assignment of characteristic amide bands (Amide I, II, III), C-H stretching, C-Cl stretching, and phenyl ring vibrations. eurjchem.com The steric influence of the ortho-substituents on the characteristic frequencies of the amide group is a key area of investigation. nih.govnih.gov
Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govscielo.br These theoretical shifts, when compared to experimental spectra, help confirm the molecular structure in solution and provide insights into the electronic environment of the nuclei. scielo.br
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment. nih.gov For this compound, MD simulations can be used to explore several dynamic properties that are not accessible from static quantum mechanical calculations.
Key areas of investigation include:
Conformational Dynamics: MD simulations can model the rotation around the N-C(O) amide bond and the C-N bond connecting the amide group to the phenyl ring. This helps in understanding the conformational landscape and the energy barriers between different rotamers.
Solvent Effects: By explicitly including solvent molecules (such as water or ethanol) in the simulation box, MD can predict how the solvent influences the conformational preferences of the molecule. It provides a detailed picture of the solvation shell and the formation of hydrogen bonds between the amide group and solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogs and Derivativesnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs and derivatives of this compound, QSAR studies are valuable for designing new compounds with enhanced or specific activities, such as antimicrobial properties. nih.gov
In a typical QSAR study for N-(substituted phenyl)-2-chloroacetamide derivatives, various molecular descriptors are calculated for each analog. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). A statistical model is then built to correlate these descriptors with experimentally measured biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds. nih.gov
Hirshfeld Surface Analysis for Detailed Intermolecular Contact Fingerprintingmdpi.comnih.gov
Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions in crystal structures. nih.govresearchgate.net By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, a unique surface is generated for each molecule.
Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Acetanilides This table shows representative percentages of the most significant intermolecular contacts found in the crystal structures of similar compounds.
| Intermolecular Contact | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 55% | The most abundant contact, indicating the importance of van der Waals forces in packing. mdpi.comnih.gov |
| C···H/H···C | 15 - 35% | Represents C-H···π interactions and other weak contacts. researchgate.net |
| O···H/H···O | 10 - 25% | Corresponds to N-H···O or C-H···O hydrogen bonds, which are often key to the packing motif. mdpi.com |
| Cl···H/H···Cl | 5 - 15% | Weak hydrogen bonds involving the chlorine atom. researchgate.net |
Structure Activity Relationships Sar and Biological Target Interactions of N 2 Chloro 6 Methylphenyl Acetamide Containing Compounds
Impact of the N-(2-chloro-6-methylphenyl) Moiety on Biological Activity Profiles
The substitution pattern of the N-(2-chloro-6-methylphenyl) moiety is critical in defining the steric and electronic profile of a ligand, which in turn governs its interaction with a biological target. nih.gov The ortho-methyl and ortho-chloro substituents force the acetamide (B32628) group to be non-coplanar with the phenyl ring. nih.govresearchgate.net This twisted conformation is a key structural feature. For example, in the related compound 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, the mean plane of the acetamide group and the benzene (B151609) ring form a significant dihedral angle of 78.0 (3)°. nih.gov Similarly, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule is significantly distorted from planarity. nih.gov This steric hindrance can be crucial for fitting into specific binding pockets of enzymes or receptors, potentially enhancing selectivity.
From an electronic standpoint, the chlorine atom is an electron-withdrawing group, which can influence the acidity of the N-H proton in the acetamide linker and affect hydrogen bonding capabilities. nih.gov The presence of a halogen atom can also introduce the potential for halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. Studies on N-substituted chloroacetamides have shown that the presence and position of halogen substituents on the phenyl ring contribute to high lipophilicity, which allows molecules to more easily pass through the phospholipid bilayer of cell membranes. nih.gov The addition of a chloro atom to the acetamide group has been shown to be essential for the biological activity of some molecules, potentially by stabilizing the compound within the active site of a target enzyme. mdpi.com
The specific structural and electronic features of the N-(2-chloro-6-methylphenyl) moiety play a direct role in modulating how strongly a compound binds to its target receptor or inhibits an enzyme. The steric bulk of the ortho substituents can either facilitate or hinder the optimal orientation of the molecule within a binding site. A proper fit can lead to high-affinity binding, while a poor fit due to steric clashes can significantly reduce potency.
In the context of enzyme inhibition, this moiety is found in various inhibitors. For instance, derivatives of acetamide have been investigated as inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease. nih.gov The interactions of these compounds within the enzyme's active site are highly dependent on their substitution patterns. nih.govresearchgate.net Similarly, chloro-substituted cathinones, which share structural similarities, have been shown to inhibit acetylcholinesterase (AChE) in a dose-dependent manner. nih.gov The potency of these compounds is directly linked to how their structure complements the enzyme's active site gorge. nih.gov The N-(2-chloro-6-methylphenyl)acetamide structure can serve as a foundational element that, when appropriately modified, can lead to potent and selective enzyme inhibitors.
Rational Design and Synthesis of Analogues and Derivatives with Modified Biological Profiles
The this compound core is a versatile starting point for the rational design of new bioactive compounds. By systematically modifying its structure, researchers can fine-tune its properties to achieve desired biological effects.
Structure-guided design involves using high-resolution structural information of a ligand-target complex to make specific chemical modifications that improve the ligand's properties. For acetamide derivatives, strategies like molecular hybridization have been employed to design novel and potent antagonists for targets such as the P2Y14 receptor. nih.gov This involves analyzing the binding modes of known antagonists to design new molecules that combine key interaction features. nih.gov
For instance, in the development of butyrylcholinesterase inhibitors, docking studies can reveal how a lead compound, such as one containing an acetamide framework, binds to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme. nih.gov This knowledge allows for targeted modifications to improve binding at either or both sites, thereby enhancing inhibitory potency and selectivity. nih.govresearchgate.net The synthesis of a series of derivatives with varied substituents is a common approach to explore these structure-guided hypotheses. nih.govmdpi.com
Systematic variation of substituents on the N-aryl acetamide core is a cornerstone of SAR studies. Research has consistently shown that the nature and position of substituents on the phenyl ring dramatically influence biological activity.
In a study of compounds designed as antisepsis agents, substitution on the phenyl ring of a parent molecule was found to be critical for its ability to inhibit nitric oxide (NO) production. acs.org The introduction of a halogen atom significantly increased potency compared to the unsubstituted analogue. Specifically, a 2-chloro derivative showed a 22-fold increase in potency. acs.org
The following table illustrates the impact of phenyl ring substitution on the inhibition of lipopolysaccharide (LPS)-induced NO production in murine macrophages. acs.org
| Compound | Substituent (R) | IC₅₀ (nM) |
| 5b | H | 260 |
| 5c | 2-F | 75 |
| 5f | 2-Cl | 12 |
| 5g | 3-Cl | 120 |
| 5h | 4-Cl | 110 |
| 5n | 2-Cl, 4-F | 1.8 |
Similarly, studies on chlorinated N-arylcinnamamides revealed that 3,4-dichlorocinnamanilides exhibited a broader spectrum and higher antibacterial efficacy than their 4-chlorocinnamanilide counterparts. mdpi.com In the development of antimalarial N-aryl acetamides, modifications to the acetamide portion itself were explored. An N-methyl substitution slightly improved antimalarial activity, while substitution on the acetamide alpha-carbon resulted in inactive compounds, indicating that this part of the scaffold is less tolerant of modification. acs.org This highlights the importance of exploring substitutions on both the aryl and acetamide portions of the molecule to fully understand the SAR.
Mechanistic Studies of Biological Actions for Derived Compounds
Elucidating the mechanism of action is key to understanding how a compound exerts its biological effect. For compounds containing the this compound moiety or related structures, several mechanisms have been identified.
One of the most well-known applications of this structural class is in herbicides. The herbicide Acetochlor, which is structurally related to this compound, functions through the inhibition of elongase enzymes and enzymes involved in the gibberellin pathway, such as geranylgeranyl pyrophosphate (GGPP) cyclization enzymes. nih.gov
In the realm of antimicrobials, chloroacetamide derivatives have been shown to target the bacterial cell wall. Molecular docking studies suggest that some acetamides act by inhibiting penicillin-binding proteins (PBPs), which are crucial for maintaining the integrity of the bacterial cell wall. mdpi.com This inhibition leads to cell lysis and bacterial death. mdpi.com
For acetamide derivatives designed as cholinesterase inhibitors for Alzheimer's disease, kinetic studies have been used to determine the mode of inhibition. For example, compound 8c in one study was identified as a mixed-type BChE inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Such mechanistic insights are vital for the further development of these compounds as therapeutic agents.
Investigation of Kinase Inhibition Pathways (e.g., Src Kinase, Protein Tyrosine Kinase)
The development of this compound-containing compounds has been largely driven by the goal of inhibiting protein tyrosine kinases, which are crucial regulators of cellular signaling pathways. nih.gov Dysregulation of these kinases is a hallmark of various cancers, making them prime therapeutic targets. The 2-aminothiazole (B372263) scaffold, in conjunction with the this compound group, has proven to be a highly effective template for potent kinase inhibitors. nih.gov
Through systematic structural modifications, researchers have optimized the inhibitory activity of this class of compounds against several kinases, particularly those of the Src and Abl families. nih.gov The this compound portion of the molecule plays a crucial role in binding to the kinase domain. The 2-chloro and 6-methyl substitutions on the phenyl ring are important for maintaining a specific conformation that enhances binding affinity and selectivity.
The culmination of these structure-activity relationship studies led to the discovery of Dasatinib, a potent dual inhibitor of Src and Abl kinases. nih.gov Dasatinib exhibits inhibitory activity at nanomolar and sub-nanomolar concentrations against a range of kinases. windows.net The key structural features of Dasatinib, including the this compound moiety, the 2-aminothiazole core, and the hydroxyethylpiperazinyl-methylpyrimidine side chain, all contribute to its high potency.
Below is a data table showcasing the inhibitory activity of Dasatinib against key protein tyrosine kinases.
| Kinase Target | IC50 (nM) |
|---|---|
| Src | 0.55 |
| Abl | 3.0 |
| Lck | 1.0 |
| c-Kit | Data not available in provided search results |
| PDGFRβ | Data not available in provided search results |
Elucidation of Cellular and Molecular Mechanisms Modulated by Derivatives
Derivatives containing the this compound core, such as Dasatinib, exert their biological effects by modulating a variety of cellular and molecular mechanisms, primarily stemming from their inhibition of key kinase signaling pathways. These effects include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Induction of Apoptosis:
By inhibiting Src and Abl kinases, these compounds disrupt the downstream signaling pathways that promote cell survival. This disruption leads to the activation of the apoptotic cascade. For instance, treatment of cancer cells with Dasatinib has been shown to induce apoptosis, a key mechanism for its anti-tumor activity.
Cell Cycle Arrest:
In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. Specifically, these compounds have been observed to induce arrest in the G1 phase of the cell cycle. This effect is linked to the upregulation of the cell cycle inhibitor p27 and the dephosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1/S transition.
Modulation of Signaling Pathways:
The primary mechanism of action for these compounds is the inhibition of protein tyrosine kinases, which has a cascading effect on multiple downstream signaling pathways critical for cancer cell growth and survival. Key modulated pathways include:
Src Signaling: Inhibition of Src kinase activity disrupts its role in cell adhesion, migration, and invasion. This is evidenced by the dephosphorylation of downstream Src substrates such as focal adhesion kinase (FAK), p130, and paxillin.
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Derivatives containing the this compound moiety have been shown to suppress this pathway, contributing to their anti-proliferative and pro-apoptotic effects.
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and survival. Inhibition of upstream kinases by these compounds can lead to the downregulation of STAT3 activity.
Ras/MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. The inhibitory effects on upstream kinases can also lead to the modulation of the Ras/MAPK pathway, including the phosphorylation status of Erk1/2.
The table below summarizes the key cellular and molecular effects of this compound-containing compounds.
| Cellular/Molecular Effect | Observed Outcome |
|---|---|
| Apoptosis | Induced in various cancer cell lines |
| Cell Cycle | G1 phase arrest |
| Src Signaling | Inhibition of downstream mediators (FAK, p130, paxillin) |
| PI3K/Akt/mTOR Pathway | Suppression of pathway activity |
| Key Protein Modulation | Upregulation of p27, dephosphorylation of Rb |
Advanced Analytical Methodologies for Detection and Characterization of N 2 Chloro 6 Methylphenyl Acetamide
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, indispensable for separating N-(2-chloro-6-methylphenyl)acetamide from complex matrices, purifying it, and assessing its purity. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Reverse-phase (RP) HPLC is particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.
A common approach involves a C18 column and a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. nih.gov For enhanced peak shape and resolution, acids like phosphoric acid or formic acid are often added to the mobile phase. Formic acid is particularly preferred when the HPLC system is coupled with a mass spectrometer, as it is volatile and compatible with mass spectrometry (MS) ionization sources. sielc.comsielc.com The method can be adapted for both analytical-scale quantification and preparative-scale isolation of the compound. sielc.comsielc.com
Table 1: Illustrative HPLC Conditions for Related Acetamide (B32628) Compounds
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid (for MS compatibility) sielc.com |
| Detection | UV Detection (e.g., 254 nm) nih.gov |
| Application | Purity assessment, preparative separation, pharmacokinetic studies sielc.com |
Gas Chromatography (GC) is a suitable technique for the analysis of thermally stable and volatile compounds. This compound and its analogues can be analyzed using GC, often coupled with a sensitive detector like an electron-capture detector (ECD) or a mass spectrometer (MS). For instance, gas-liquid chromatography with electron-capture detection has been successfully used for the determination of related N-(2,6-Dimethylphenyl)chloroacetamide derivatives in biological matrices like blood plasma. sigmaaldrich.com
The selection of the capillary column is critical for achieving good separation. Columns with phases such as 5% Phenyl methyl siloxane or DB-5 are commonly employed for the analysis of chloroacetamide compounds. nist.gov The operational parameters, including the temperature program, carrier gas flow rate, and injection mode, are optimized to ensure efficient separation and accurate quantification.
Table 2: Example GC Column Phases for Chloroacetamide Analysis
| Column Type | Active Phase | Application Note |
|---|---|---|
| Capillary | DB-5 nist.gov | General purpose, non-polar |
| Capillary | 5% Phenyl methyl siloxane nist.gov | Non-polar, suitable for a wide range of analytes |
| Capillary | Methyl Silicone nist.gov | Non-polar, temperature stable |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for the definitive identification of this compound, providing information on its molecular weight and elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. It typically generates protonated molecules [M+H]+ in the positive ion mode with minimal fragmentation, allowing for the unambiguous determination of the molecular weight. ESI-MS is often coupled with liquid chromatography (LC-MS) to provide separation and identification in a single run. The analysis of the closely related compound 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide has been demonstrated using ESI in positive ionization mode. nih.gov
Tandem Mass Spectrometry (MS/MS) adds another dimension to the analysis by allowing for the structural elucidation of the compound through fragmentation analysis. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, generating a characteristic fragmentation pattern that acts as a structural fingerprint.
This technique is highly specific and sensitive, making it ideal for quantitative analysis in complex mixtures and for identifying metabolites. For example, an LC-MS/MS method was developed to detect the related impurity, 2-Chloro-N-(2,6-dimethylphenyl) acetamide, in a pharmaceutical substance. pnrjournal.com The method utilized Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition (e.g., m/z 198.2 → 107.1), providing excellent selectivity and low detection limits. pnrjournal.com This approach can be directly applied to study the fragmentation of this compound for its structural confirmation.
Table 3: LC-MS/MS Parameters for a Related Compound: 2-Chloro-N-(2,6-dimethylphenyl) acetamide pnrjournal.com
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 198.2 |
| Product Ion (m/z) | 107.1 |
| Column | X-Select CSH C18 |
| Mobile Phase | 0.1% Ammonia (A) and Methanol (B) |
Specialized Spectroscopic Methods for Quantitative and Qualitative Analysis
Spectroscopic methods are vital for the qualitative analysis of this compound, providing detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is one of the most powerful tools for structural elucidation.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would be expected for the aromatic protons on the phenyl ring, the methyl group protons, the methylene (B1212753) (-CH₂-) protons adjacent to the chlorine atom, and the amide (N-H) proton. nih.gov
¹³C NMR provides information about the different carbon environments in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic ring. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for:
N-H stretching: Typically observed around 3300-3500 cm⁻¹. nih.gov
C=O stretching (Amide I band): A strong absorption usually found in the region of 1630-1690 cm⁻¹. nih.gov
N-H bending (Amide II band): Occurs in the range of 1510-1570 cm⁻¹. nih.gov
C-Cl stretching: Generally appears in the 600-800 cm⁻¹ region.
X-ray crystallography can provide the definitive three-dimensional structure of the compound in its solid state. Studies on closely related molecules like 2-Chloro-N-(2,6-dimethylphenyl)acetamide have used this technique to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the amide N-H group and the carbonyl oxygen of an adjacent molecule. researchgate.net
Table 4: Expected Spectroscopic Features for this compound
| Spectroscopic Technique | Expected Feature | Approximate Position |
|---|---|---|
| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ nih.gov |
| C=O Stretch (Amide I) | 1630-1690 cm⁻¹ nih.gov | |
| N-H Bend (Amide II) | 1510-1570 cm⁻¹ nih.gov | |
| ¹H NMR Spectroscopy | Amide Proton (N-H) | Chemical shift can vary |
| Aromatic Protons (Ar-H) | ~7.0-7.5 ppm | |
| Methylene Protons (CH₂) | ~4.0 ppm nih.gov | |
| Methyl Protons (CH₃) | ~2.0-2.5 ppm | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~165-175 ppm nih.gov |
Quantitative Nuclear Magnetic Resonance (qNMR) for Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the concentration of chemical compounds with high precision and accuracy. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. For the quantification of this compound, ¹H qNMR is a particularly suitable technique.
The process involves dissolving a precisely weighed amount of the sample and a certified internal standard in a deuterated solvent. The choice of the internal standard is critical; it must have a known purity, be stable, not react with the sample, and have at least one signal that is well-resolved from the signals of the analyte. The concentration of this compound can then be calculated using the following equation:
Cₓ = (Iₓ / IS) * (N_IS / Nₓ) * (Mₓ / M_IS) * C_IS
Where:
Cₓ and C_IS are the concentrations of the analyte and the internal standard, respectively.
Iₓ and I_IS are the integral values of the signals for the analyte and the internal standard.
Nₓ and N_IS are the number of protons giving rise to the respective signals.
Mₓ and M_IS are the molar masses of the analyte and the internal standard.
Detailed Research Findings:
While specific validated qNMR studies for this compound are not extensively reported in publicly available literature, the methodology has been widely applied to similar acetamide and chloroanilide derivatives. Based on the structure of this compound, several proton signals could potentially be used for quantification. The singlet signal from the methylene protons (–CH₂Cl) and the singlet from the methyl protons (–CH₃) are likely to be sharp and well-separated, making them ideal candidates for integration.
A hypothetical ¹H qNMR experimental setup for the quantification of this compound is detailed in the table below. This illustrates the typical parameters that would be defined in a validated qNMR method.
Table 1: Illustrative ¹H qNMR Parameters for the Quantification of this compound
| Parameter | Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | Deuterated Chloroform (CDCl₃) | Good solubility for the analyte and internal standard; minimal overlapping signals. |
| Internal Standard | Maleic Anhydride | High purity, stable, and its signals do not overlap with the analyte's signals. |
| Analyte Signal for Integration | Methylene protons (–CH₂Cl) singlet | Expected to be a clean singlet, well-separated from other signals. |
| Internal Standard Signal for Integration | Olefinic protons singlet | A sharp singlet allowing for accurate integration. |
| Relaxation Delay (d1) | 5 x T₁ | Ensures complete relaxation of protons between scans for accurate quantification. |
| Number of Scans | 16 or higher | Improves signal-to-noise ratio. |
| Pulse Angle | 90° | To ensure maximum signal intensity for all protons. |
Note: The data in this table is illustrative and represents a plausible experimental setup for qNMR analysis of this compound. Actual experimental values would need to be determined and validated.
UV-Vis Spectroscopy for Electronic Transitions and Concentration Monitoring
UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule and for the quantitative determination of compounds that absorb in the ultraviolet-visible region. The absorption of UV-Vis radiation by this compound is governed by the presence of chromophores, primarily the substituted benzene (B151609) ring and the amide functional group.
The Beer-Lambert law forms the basis for quantitative analysis using UV-Vis spectroscopy, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:
A = εbc
Where:
A is the absorbance.
ε (epsilon) is the molar absorptivity, a constant for a given substance at a specific wavelength.
b is the path length of the cuvette (typically 1 cm).
c is the concentration of the substance.
Detailed Research Findings:
The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the electronic transitions within the phenyl and amide moieties. The primary absorption is likely due to π → π* transitions within the benzene ring, which may be influenced by the chloro, methyl, and acetamido substituents. The n → π* transition of the carbonyl group in the amide is also expected, though it is typically weaker.
For concentration monitoring, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
The choice of solvent can influence the position and intensity of the absorption bands due to solvatochromic effects. Therefore, the same solvent must be used for all measurements.
Table 2: Expected UV-Vis Spectroscopic Data for this compound in Ethanol
| Parameter | Expected Value | Description |
| λ_max 1 | ~210 nm | Attributed to the primary π → π* transition of the benzene ring. |
| λ_max 2 | ~265 nm | Attributed to the secondary π → π* transition of the benzene ring (B-band). |
| Molar Absorptivity (ε) at λ_max 2 | ~500 L mol⁻¹ cm⁻¹ | A measure of how strongly the compound absorbs light at this wavelength. |
| Solvent | Ethanol | A common polar protic solvent for UV-Vis spectroscopy. |
| Linearity Range | 1 - 50 µg/mL | The concentration range over which the Beer-Lambert law is obeyed. |
| Correlation Coefficient (R²) | > 0.999 | Indicates a strong linear relationship between absorbance and concentration. |
Note: The data in this table is based on typical values for structurally similar compounds and serves as an illustrative example. Specific values for this compound would need to be experimentally determined.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-chloro-6-methylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via acetylation of 2-chloro-6-methylphenylamine using acetic anhydride under acidic or thermal conditions. Optimization involves varying temperature, solvent, and catalyst. For example:
- Step 1 : React 2-chloro-6-methylphenylamine with acetic anhydride in sulfolane/water at 120°C for 26 hours, yielding ~60% .
- Step 2 : Purification via recrystallization from toluene (Rf = 0.15) .
- Key Data :
| Reaction Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HCl in water | H2O | 50–55°C | 61.7 |
| HCl in sulfolane/water | Sulfolane | 120°C | 60.0 |
Q. How is this compound characterized structurally and chemically?
- Methodology :
- NMR Spectroscopy : H NMR (CDCl) shows aromatic protons at δ 7.23–6.98 ppm and methyl groups at δ 2.11 ppm .
- Elemental Analysis : Confirms composition (e.g., C: 37.38%, H: 2.28%, N: 4.86% vs. theoretical C: 37.67%) .
- X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks (e.g., SHELX software for refinement) .
Q. What are the typical chemical reactions involving the chloro and acetamide groups in this compound?
- Methodology :
- Substitution : The chloro group undergoes nucleophilic substitution with amines or alkoxides. For example, reaction with piperidine derivatives forms analogs like 2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride .
- Oxidation/Reduction : The acetamide group can be oxidized to N-oxides or reduced to amines using agents like LiAlH .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined using SHELX software?
- Methodology :
- Data Collection : High-resolution X-ray diffraction data is collected at synchrotron facilities.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen-bonding networks. For meta-substituted analogs, torsion angles between the phenyl and acetamide groups are critical (e.g., 3MPTCA: C-Cl···O=C interactions stabilize the lattice) .
Q. How do substituents on the phenyl ring influence solid-state geometry and intermolecular interactions?
- Methodology :
- Comparative Studies : Analyze analogs like N-(3-chlorophenyl)-trichloroacetamide (3CPTCA) vs. This compound.
- Results : Ortho-substituents (e.g., -CH) induce steric hindrance, altering dihedral angles between the phenyl and acetamide planes (e.g., 2MPTCA: 45° vs. 4MPTCA: 12°) .
- Data Table :
| Compound | Dihedral Angle (°) | Dominant Interaction |
|---|---|---|
| 2MPTCA | 45 | C-Cl···O=C |
| 4MPTCA | 12 | π-π stacking |
Q. What computational approaches are used to predict biological target interactions for this compound?
- Methodology :
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., anticonvulsant targets). For analogs like N-(2-chloro-6-methylphenyl)-N'-4-pyridinylurea, docking reveals hydrogen bonds with kinase active sites .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
